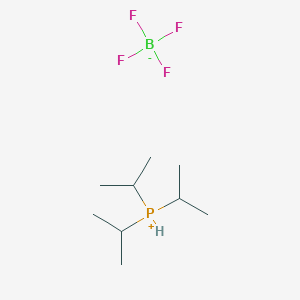

トリイソプロピルホスホニウムテトラフルオロホウ酸

説明

Synthesis Analysis

The synthesis of triisopropylphosphonium tetrafluoroborate-like compounds involves palladium-catalyzed reactions and aromatic nucleophilic substitution processes. For example, a novel palladium-catalyzed synthesis of arylphosphonates from arenediazonium tetrafluoroborates and triethylphosphite demonstrates the compound's role in forming C-P bonds, highlighting its importance in organic synthesis (Berrino et al., 2010).

Molecular Structure Analysis

The molecular structure of related phosphonium compounds has been extensively studied. For instance, the structural analysis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives revealed unusually large bond angles around phosphorus atoms, indicating steric hindrance and its impact on molecular geometry (Sasaki et al., 1999).

Chemical Reactions and Properties

Triisopropylphosphonium tetrafluoroborate participates in various chemical reactions, demonstrating versatile reactivity and utility in organic synthesis. For example, its role in the formation of phosphonium Di- and monocations in superacid media showcases its reactivity and potential for generating novel phosphorus-containing compounds (Laali et al., 1993).

Physical Properties Analysis

The physical properties of phosphonium-derived ionic liquids, including those similar to triisopropylphosphonium tetrafluoroborate, have been evaluated for their tribological characteristics. These studies indicate that the chemical structure of such salts significantly affects their tribological performance, highlighting the importance of phosphonium cations in material science (Minami et al., 2010).

Chemical Properties Analysis

The chemical properties of phosphonium salts, including reactivity and stability, have been a subject of research, offering insights into their applications in synthesis and catalysis. For instance, the study on the synthesis of stable multifunctional C-phosphonio phosphorus vinyl ylides sheds light on the reactivity of phosphonium compounds under various conditions, contributing to the understanding of their chemical behavior (Dyer et al., 1996).

科学的研究の応用

触媒化学および有機金属化学

トリイソプロピルホスホニウムテトラフルオロホウ酸は、遷移金属触媒における汎用性の高い配位子として機能します。 そのホスフィン部分は金属中心と配位することができ、Buchwald-Hartwigクロスカップリング、Heck反応、Hiyamaカップリング、Negishiカップリング、Sonogashiraカップリング、Stilleカップリング、およびSuzuki-Miyauraカップリングなどの様々な反応を促進します 。研究者はしばしば反応効率と選択性を向上させるために使用します。

結晶工学と超分子化学

研究者は、トリイソプロピルホスホニウムテトラフルオロホウ酸および関連化合物の結晶構造を調査してきました。これらの構造を理解することは、特定の特性を持つ機能性材料を設計するのに役立ちます。 例えば、非金属カチオンテトラフルオロホウ酸相に関する最近の研究では、興味深い特性を持つ立方結晶構造が明らかになりました 。

Safety and Hazards

作用機序

Target of Action

Triisopropylphosphonium tetrafluoroborate is primarily used as an organic phosphine reagent . It serves as a phosphine source in organic synthesis reactions. It is often used as a ligand in transition metal-catalyzed C-C bond formation reactions.

Mode of Action

The compound’s phosphine moiety can coordinate with metal centers, facilitating various reactions such as Buchwald-Hartwig cross-coupling, Heck reactions, Hiyama couplings, Negishi couplings, Sonogashira couplings, Stille couplings, and Suzuki-Miyaura couplings. This coordination enhances reaction efficiency and selectivity.

Biochemical Pathways

It is known to participate in various chemical reactions, demonstrating versatile reactivity and utility in organic synthesis .

Result of Action

The result of Triisopropylphosphonium tetrafluoroborate’s action is the facilitation of various types of coupling reactions . It plays a crucial role in the formation of phosphonium Di- and monocations in superacid media, showcasing its reactivity and potential for generating novel phosphorus-containing compounds .

Action Environment

Triisopropylphosphonium tetrafluoroborate is a powder form substance. It should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should be kept away from fire sources and high temperatures, and avoid contact with oxidizers and flammable substances . When stored, it should be sealed and kept in a dry, well-ventilated place . These environmental factors can influence the compound’s action, efficacy, and stability.

特性

IUPAC Name |

tri(propan-2-yl)phosphanium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21P.BF4/c1-7(2)10(8(3)4)9(5)6;2-1(3,4)5/h7-9H,1-6H3;/q;-1/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBIZABAOCDZNU-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)[PH+](C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22BF4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90455500 | |

| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121099-07-8 | |

| Record name | TRIISOPROPYLPHOSPHONIUM TETRAFLUOROBORATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90455500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triisopropylphosphonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

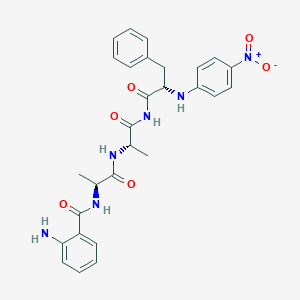

![N-[2-(4-azido-3-iodophenyl)ethyl]-4-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]pentanamide](/img/structure/B47802.png)